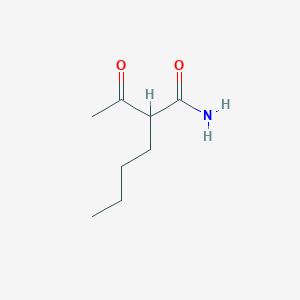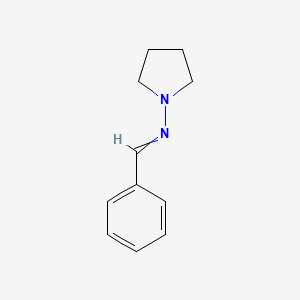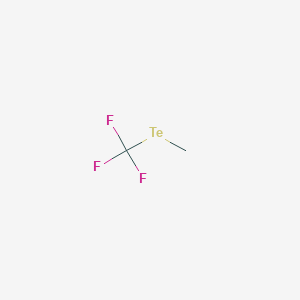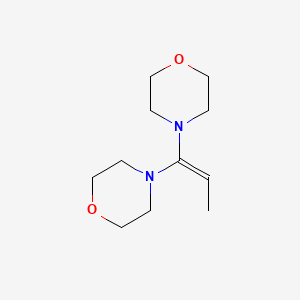
Morpholine, 4,4'-(1-propenylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4,4’-(1-propenylidene)bis- is an organic compound with the molecular formula C11H20N2O2 This compound is a derivative of morpholine, featuring a propenylidene bridge between two morpholine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(1-propenylidene)bis- typically involves the reaction of morpholine with propenylidene derivatives under controlled conditions. One common method is the condensation reaction between morpholine and propenylidene chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Morpholine, 4,4’-(1-propenylidene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4,4’-(1-propenylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 4,4’-(1-propenylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Morpholine, 4,4’-(1-propenylidene)bis- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, known for its use in various industrial applications.
4,4’-Methylenebis(morpholine): A similar compound with a methylene bridge instead of a propenylidene bridge.
4,4’-Ethylenebis(morpholine): Another similar compound with an ethylene bridge.
Uniqueness
Morpholine, 4,4’-(1-propenylidene)bis- is unique due to its propenylidene bridge, which imparts distinct chemical properties and reactivity compared to other morpholine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
60506-54-9 |
|---|---|
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
4-(1-morpholin-4-ylprop-1-enyl)morpholine |
InChI |
InChI=1S/C11H20N2O2/c1-2-11(12-3-7-14-8-4-12)13-5-9-15-10-6-13/h2H,3-10H2,1H3 |
Clave InChI |
IQVGLDYMYGTIRS-UHFFFAOYSA-N |
SMILES canónico |
CC=C(N1CCOCC1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
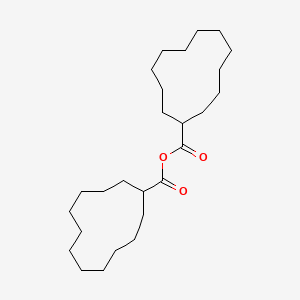
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
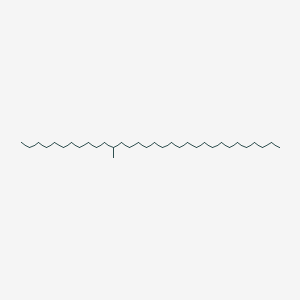
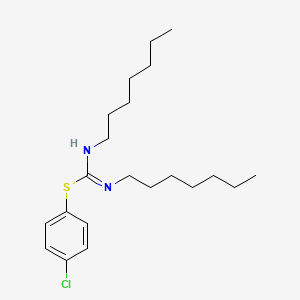
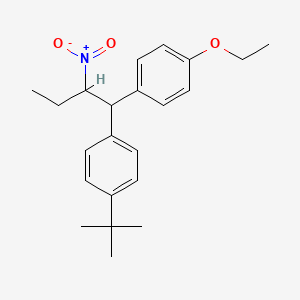
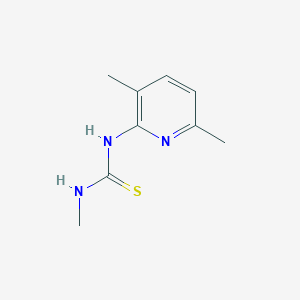
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
